

# Boc-5-chloro-DL-tryptophan CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-5-chloro-DL-tryptophan*

Cat. No.: *B1322132*

[Get Quote](#)

## An In-depth Technical Guide to Boc-5-chloro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

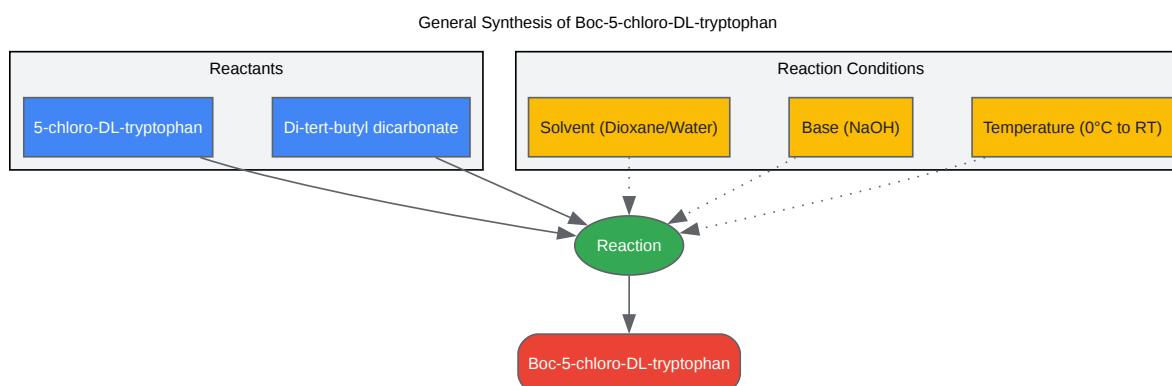
This technical guide provides a comprehensive overview of **Boc-5-chloro-DL-tryptophan**, a key building block in synthetic chemistry and drug discovery. This document details its chemical properties, synthesis, and primary applications, with a focus on its role in peptide synthesis and its relevance to the modulation of the indoleamine 2,3-dioxygenase (IDO1) pathway.

## Core Compound Data

**Boc-5-chloro-DL-tryptophan** is a derivative of the essential amino acid tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring. This modification is crucial for its application in solid-phase peptide synthesis (SPPS) and for studying the effects of halogenated tryptophan analogues in biological systems.

| Property          | Value                                                           | Reference           |
|-------------------|-----------------------------------------------------------------|---------------------|
| CAS Number        | 361576-61-6                                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>16</sub> H <sub>19</sub> ClN <sub>2</sub> O <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 338.78 g/mol                                                    | <a href="#">[1]</a> |
| Synonyms          | N-(tert-Butoxycarbonyl)-5-chloro-DL-tryptophan                  | <a href="#">[1]</a> |

## Synthesis of Boc-5-chloro-DL-tryptophan


The synthesis of **Boc-5-chloro-DL-tryptophan** is achieved through the protection of the amino group of 5-chloro-DL-tryptophan using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction is typically carried out in a mixed solvent system under basic conditions.[\[2\]](#)[\[3\]](#)

## Experimental Protocol: Boc Protection of 5-chloro-DL-tryptophan

This protocol is adapted from the general procedure for the Boc protection of amino acids.[\[2\]](#)[\[4\]](#)

- **Dissolution:** Dissolve 5-chloro-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide. The volume should be sufficient to fully dissolve the amino acid.
- **Cooling:** Cool the solution to 0°C using an ice bath.
- **Addition of Boc<sub>2</sub>O:** Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, remove the dioxane under reduced pressure.
  - Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc<sub>2</sub>O.

- Acidify the aqueous layer to a pH of 2-3 with a cold 1 M solution of hydrochloric acid.
- Extract the product with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **Boc-5-chloro-DL-tryptophan**. Further purification can be achieved by crystallization or column chromatography.

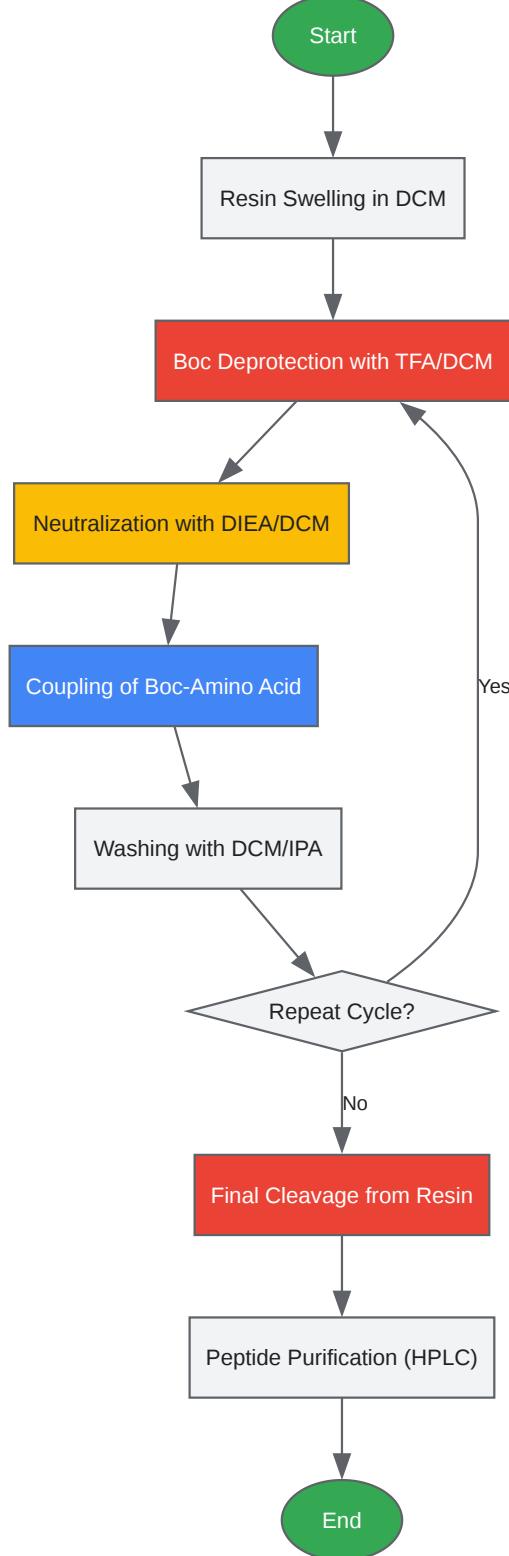


[Click to download full resolution via product page](#)

### Synthesis of **Boc-5-chloro-DL-tryptophan**.

## Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-5-chloro-DL-tryptophan** is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group prevents the formation of unwanted side reactions at the N-terminus during peptide bond formation. The Boc group is stable under neutral and basic conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA).


## Experimental Protocol: Boc SPPS Cycle

The following is a generalized protocol for one cycle of Boc SPPS.

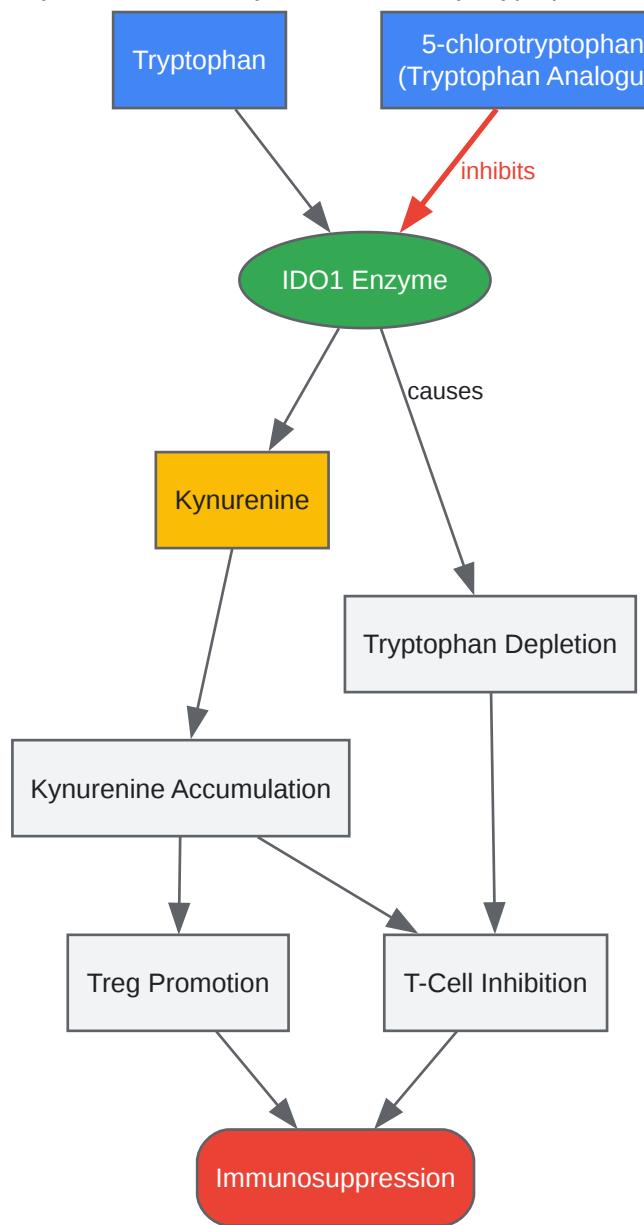
| Step              | Procedure                                                                                                                             | Reagents                                                            | Purpose                                                            |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------|
| 1. Resin Swelling | The solid support resin is swollen in a suitable solvent.                                                                             | Dichloromethane (DCM)                                               | To allow for efficient diffusion of reagents into the resin beads. |
| 2. Deprotection   | The Boc protecting group is removed from the N-terminus of the growing peptide chain.                                                 | 25-50% Trifluoroacetic acid (TFA) in DCM                            | To expose the free amine for the next coupling reaction.           |
| 3. Neutralization | The resulting trifluoroacetate salt is neutralized to the free amine.                                                                 | 5-10% Diisopropylethylamine (DIEA) in DCM                           | To prepare the N-terminus for nucleophilic attack.                 |
| 4. Coupling       | The next $\text{N}^{\alpha}$ -Boc protected amino acid (e.g., Boc-5-chloro-DL-tryptophan) is activated and coupled to the free amine. | Boc-amino acid, Coupling agents (e.g., HBTU, HOEt), DIEA in DMF/DCM | To form the new peptide bond.                                      |
| 5. Washing        | The resin is washed to remove excess reagents and byproducts.                                                                         | DCM, Isopropanol (IPA)                                              | To purify the resin-bound peptide before the next cycle.           |

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF).

## Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

[Click to download full resolution via product page](#)

Boc Solid-Phase Peptide Synthesis Workflow.


## Biological Relevance: The Indoleamine 2,3-Dioxygenase (IDO1) Pathway

While direct biological activity of **Boc-5-chloro-DL-tryptophan** is not extensively documented, its deprotected form, 5-chlorotryptophan, and other tryptophan analogues are of significant interest in drug discovery, particularly as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1).<sup>[5][6]</sup>

IDO1 is a key enzyme in the kynurenine pathway, which is the major route of tryptophan catabolism in mammals.<sup>[7][8]</sup> In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.<sup>[5][9]</sup> The increased activity of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its downstream metabolites. These metabolites have immunosuppressive effects, leading to the inhibition of T-cell and natural killer cell function and the promotion of regulatory T-cells.<sup>[5][6]</sup> This creates an immune-tolerant environment that allows cancer cells to evade the host's immune system.

Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy. Tryptophan analogues, such as 5-chlorotryptophan, can act as competitive inhibitors of IDO1, blocking the degradation of tryptophan and thereby helping to restore an anti-tumor immune response. The synthesis of peptides containing 5-chlorotryptophan, facilitated by the use of **Boc-5-chloro-DL-tryptophan**, is a valuable tool for developing novel IDO1 inhibitors and probes to study this important pathway.

## IDO1/Kynurenone Pathway and Inhibition by Tryptophan Analogues

[Click to download full resolution via product page](#)

IDO1/Kynurenone Pathway Inhibition.

## Conclusion

**Boc-5-chloro-DL-tryptophan** is a valuable reagent for chemical and biomedical research. Its primary utility lies in the precise incorporation of the 5-chlorotryptophan moiety into synthetic peptides via solid-phase peptide synthesis. The resulting peptides are important tools for investigating and potentially targeting the indoleamine 2,3-dioxygenase (IDO1) pathway, a

critical regulator of immune tolerance with significant implications for cancer immunotherapy and other disease areas. This guide provides the foundational technical information required for the effective use of this compound in a research and development setting.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boc-5-chloro-DL-tryptophan | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effect of di-tert-butyl dicarbonate\_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Boc-5-chloro-DL-tryptophan CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322132#boc-5-chloro-dl-tryptophan-cas-number-and-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)